N1-Isopropylbenzene-1,2-diamine
Description
Contextualization within Diamine Chemistry and Aromatic Amine Research
Aromatic diamines, particularly 1,2-diaminobenzenes (o-phenylenediamines), are a cornerstone of organic and medicinal chemistry. They serve as pivotal precursors for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which are scaffolds of significant pharmaceutical and material science interest. mdpi.comwikipedia.org The introduction of an N-alkyl substituent, such as the isopropyl group in N1-Isopropylbenzene-1,2-diamine, modulates the electronic and steric environment of the diamine. This can lead to enhanced selectivity in reactions and the stabilization of reactive intermediates.
Research into N-substituted o-phenylenediamines is driven by the quest for novel ligands for catalysis and new building blocks for functional materials. The N-alkylation of anilines and diamines is a well-established field, with various methods being explored to achieve selective mono-alkylation. nih.gov The isopropyl group, with its moderate steric bulk, offers a balance between reactivity and selectivity, making this compound an intriguing subject of study.
Significance in Contemporary Organic Synthesis and Advanced Applications
The significance of this compound lies in its potential as a versatile intermediate and ligand. Its bifunctional nature, possessing both a primary and a secondary amine group, allows for a range of chemical transformations.
One of the primary applications of o-phenylenediamines is in the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse biological activities. The condensation reaction of this compound with various aldehydes or carboxylic acids would be expected to yield N-isopropyl substituted benzimidazole (B57391) derivatives. These derivatives are of interest in medicinal chemistry due to their potential as enzyme inhibitors or receptor antagonists. For instance, related brominated this compound derivatives have been investigated as intermediates in the synthesis of compounds with potential antimicrobial and enzyme-inhibiting properties. google.com
Furthermore, the diamine functionality makes this compound a candidate for use as a ligand in coordination chemistry and catalysis. The two nitrogen atoms can chelate to a metal center, forming stable complexes. The steric and electronic properties of the isopropyl group can influence the geometry and reactivity of the resulting metal complex, potentially leading to novel catalysts with enhanced activity or selectivity for specific organic transformations. While specific catalytic applications of this compound are still an emerging area of research, the broader class of N-alkyl-o-phenylenediamines has shown promise in various catalytic reactions.
Structure
3D Structure
Properties
IUPAC Name |
2-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANSJJRMWHEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441649 | |
| Record name | N1-Isopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-95-5 | |
| Record name | N1-Isopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-(propan-2-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N1 Isopropylbenzene 1,2 Diamine and Its Derivatives
Established Synthetic Routes
Traditional methods for the synthesis of N1-isopropylbenzene-1,2-diamine and its analogs have laid the groundwork for more sophisticated approaches. These established routes, including alkylation, reductive amination, and nucleophilic aromatic substitution, remain valuable for their reliability and scalability.
Alkylation and Cyclo-condensation Strategies involving N-Isopropyl-benzene-1,2-diamine
Alkylation of benzene (B151609) with isopropyl alcohol is a common industrial method for producing isopropylbenzene (cumene), a precursor for many aromatic compounds. researchgate.netgoogle.comgoogle.com The subsequent introduction of amino groups to form the diamine can be achieved through various means. One established method involves the direct alkylation of a pre-existing aminobenzene derivative. For instance, the reaction of an appropriate aminobenzene with an isopropyl halide or other alkylating agent can introduce the isopropyl group.
Subsequent functionalization often involves cyclo-condensation reactions. For example, 1,2-diamines can react with 1,2-dicarbonyl compounds, such as benzil (B1666583), to form quinoxaline (B1680401) derivatives. jlu.edu.cnresearchgate.net These reactions are often carried out in protic solvents and can sometimes yield other heterocyclic structures like imidazole-containing rings depending on the reactants and conditions. jlu.edu.cn
A study on the synthesis of polycyclic guanidines demonstrated the use of N-amidinyliminium ions, generated from α-(phenylthio)amidine precursors, which undergo cyclocondensation with various compounds to form complex heterocyclic structures. nih.gov This highlights the versatility of diamine derivatives in constructing diverse molecular architectures.
Table 1: Examples of Alkylation and Cyclo-condensation Reactions
| Reactants | Product Type | Catalyst/Reagents | Reference |
| Benzene, Isopropyl alcohol | Isopropylbenzene | Zeolite | researchgate.net |
| 1,2-Diamine, 1,2-Diketone | Quinoxaline derivative | Protic solvent | jlu.edu.cn |
| α-(Phenylthio)amidine, 1,3-Dienes | Polycyclic guanidine | Cu(OTf)2 | nih.gov |
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of a suitable aminophenyl ketone or aldehyde with isopropylamine, followed by reduction.
Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. organic-chemistry.org The reaction can often be carried out under mild conditions and is compatible with a wide range of functional groups. Catalytic reductive amination using transition metals like rhodium or ruthenium with carbon monoxide as a deoxygenating agent has also been developed for the synthesis of sterically hindered amines. rsc.org
A study reported the catalytic amination of isopropanolamine with ammonia (B1221849) over Raney Ni to produce 1,2-propanediamine, demonstrating the utility of this approach for creating vicinal diamines. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, minimizing the formation of side products. researchgate.net
Table 2: Reductive Amination Reaction Parameters
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Reference |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Borohydride | Secondary/Tertiary Amine | organic-chemistry.org |
| Ketone | Primary/Secondary Amine | Rh/Ru catalyst, CO | Sterically Hindered Tertiary Amine | rsc.org |
| Isopropanolamine | Ammonia | Raney Ni, K2CO3 | 1,2-Propanediamine | researchgate.net |
Nucleophilic Aromatic Substitution Mechanisms in Diamine Synthesis
Nucleophilic aromatic substitution (SNA_r) provides a direct route for introducing amino groups onto an aromatic ring by displacing a suitable leaving group, typically a halide. fishersci.co.ukwikipedia.org For the synthesis of this compound, this could involve the reaction of an ortho-dihalo- or ortho-halonitro-substituted isopropylbenzene with an amine. The presence of electron-withdrawing groups ortho or para to the leaving group facilitates the reaction. wikipedia.org
The reaction is typically carried out in polar aprotic solvents like DMSO or DMF and often requires a base to neutralize the acid formed during the reaction. fishersci.co.uk While traditional S_NAr reactions can require harsh conditions, recent advancements have led to milder protocols. For instance, palladium-catalyzed amination has emerged as a powerful alternative, allowing for reactions to proceed at significantly lower temperatures. nih.gov
Furthermore, directed S_NAr reactions have been developed where a directing group on the aromatic ring, such as an amide, facilitates ortho-specific substitution without the need for a strong electron-withdrawing group. rsc.org This approach offers high regioselectivity and is applicable to a wide range of amine nucleophiles.
Advanced Synthetic Approaches
To overcome the limitations of classical methods and to access more complex and functionally diverse derivatives, advanced synthetic strategies have been developed. These include transition metal-catalyzed C–H amination and organocatalytic transformations, which offer novel and efficient pathways to this compound and its analogs.
Transition Metal-Catalyzed C–H Amination
Transition metal-catalyzed C–H amination has emerged as a powerful tool for the direct formation of C–N bonds, offering high atom economy and synthetic efficiency. kaist.ac.krnih.govacs.org This approach avoids the need for pre-functionalized starting materials, directly converting C–H bonds into C–N bonds. acs.org
Catalysts based on rhodium, iridium, and copper have been successfully employed for both intra- and intermolecular C–H amination reactions. acs.orgresearchgate.net These reactions often proceed through the formation of a metal-nitrene intermediate, which then inserts into a C–H bond. researchgate.net The choice of catalyst and ligand can control the chemo- and regioselectivity of the amination. For instance, iridium(III)-catalyzed intermolecular C(sp³)–H amidation has been developed for the synthesis of chiral 1,2-diamines. researchgate.net
Anthranils have also been utilized as aminating agents in transition metal-catalyzed C–H amination reactions, allowing for the simultaneous formation of an amine and a carbonyl group. rsc.org
Organocatalytic Transformations utilizing Benzenediamine-Derived Catalysts
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant attention as a green and sustainable alternative to metal-based catalysis. eurekaselect.com Bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) and a hydrogen-bond donor moiety, are particularly effective in asymmetric synthesis. mdpi.com
Derivatives of 1,2-benzenediamine have been successfully employed as hydrogen-bond donors in the design of novel bifunctional organocatalysts. mdpi.commdpi.comresearchgate.netresearchgate.net These catalysts have shown activity in reactions such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.commdpi.com The synthesis of these catalysts often involves a multi-step process starting from commercially available materials like (1R,2R)-cyclohexane-1,2-diamine and ortho-fluoronitrobenzene derivatives. mdpi.comresearchgate.net
The catalytic activity of these benzenediamine-derived organocatalysts is influenced by the nature of the substituents on the benzene ring and the chiral scaffold. mdpi.com By modifying these components, the efficiency and enantioselectivity of the catalyzed reactions can be tuned.
Stereoselective and Enantioselective Diamination Reactions
The stereocontrolled synthesis of vicinal diamines is a significant challenge in organic synthesis, with the products being highly valuable in catalysis and medicinal chemistry. Several catalytic systems have been developed to achieve stereoselective and enantioselective diaminations of alkenes, which could be adapted for the synthesis of derivatives of this compound.
Iodine-Catalyzed Diamination: A notable advancement is the use of iodine as a catalyst for the stereospecific intermolecular 1,2-diamination of unactivated alkenes. organic-chemistry.orgthieme.denih.gov This methodology is particularly versatile as it allows for both anti- and syn-diamination, depending on the choice of the nitrogen source. organic-chemistry.orgthieme.denih.gov For instance, using specific chloramine (B81541) salts as the nitrogen source in the presence of an iodine catalyst can lead to the formation of diamines through an aziridine (B145994) intermediate. organic-chemistry.orgthieme.de This approach offers a green and sustainable option as it often produces only sodium chloride and water as byproducts. organic-chemistry.org The reaction scope is broad, encompassing terminal, cyclic, and internal alkenes. organic-chemistry.org Furthermore, hypervalent iodine(III) reagents in combination with bissulfonimides have been shown to promote the vicinal diamination of a wide range of alkenes with high efficiency. nih.gov
Palladium-Catalyzed Diamination: Palladium catalysts are also powerful tools for the difunctionalization of alkenes, including diamination reactions. A dearomative syn-1,4-diamination of non-activated arenes has been reported, proceeding through a visible-light-mediated [4+2]-photocycloaddition followed by a palladium-catalyzed allylic substitution with amine nucleophiles. nih.govnsf.gov This one-pot method provides products with exclusive syn-1,4-selectivity and can be rendered enantioselective. nih.govnsf.gov Additionally, palladium-catalyzed oxidative aminofluorination of styrenes has been developed, which proceeds via an anti-Markovnikov aminopalladation. scispace.com While not a diamination, this highlights the potential for palladium to catalyze the addition of nitrogen nucleophiles to double bonds with specific regioselectivity. The asymmetric palladium-catalyzed fluoroarylation of styrenes further demonstrates the potential for enantiocontrol in such transformations. nih.gov
One-Pot Diamination Procedures for Vicinal Diamines
One-pot reactions offer significant advantages in terms of efficiency, resource utilization, and waste reduction. The development of one-pot procedures for the synthesis of vicinal diamines, including N-substituted derivatives, is a key area of research.
A notable example is a one-pot method for the synthesis of core-expanded naphthalene (B1677914) diimides, which involves a nucleophilic aromatic substitution followed by an imidization reaction. nih.gov While the final product is not a simple diamine, this demonstrates the feasibility of sequential reactions in a single vessel to build complex nitrogen-containing molecules.
More directly relevant is the synthesis of 1,2-diamines through a formal umpolung process, utilizing a [3 + 2] cycloaddition as the key step to form substituted 1,2-diamines in a one-pot fashion. researchgate.net This method is applicable to the preparation of homochiral amines and diamines from readily available precursors. researchgate.net
The synthesis of N-alkylated benzotriazoles, which are structurally related to N-alkylated phenylenediamines, has been achieved in a one-pot procedure involving the intramolecular cyclization of N-alkyl o-phenylenediamines. nih.gov This suggests that similar one-pot strategies could be employed for the synthesis or subsequent modification of this compound.
Furthermore, the synthesis of N-isopropyl-N'-phenyl-p-phenylenediamine has been reported through the reductive alkylation of p-nitrodiphenylamine with acetone (B3395972) in the presence of a base, or by the alkylation of p-aminodiphenylamine with isopropyl bromide. google.com Although this describes the synthesis of a para-isomer, the general strategies of reductive alkylation and direct N-alkylation in a one-pot fashion are applicable to the synthesis of ortho-diamines. The direct N-alkylation of o-phenylenediamine (B120857) with benzyl (B1604629) alcohols has also been demonstrated, providing a route to N-substituted o-phenylenediamines. researchgate.net
Chemical Reactivity and Reaction Mechanisms of N1 Isopropylbenzene 1,2 Diamine
Oxidative Reactions of Diamines
The oxidative chemistry of N1-isopropylbenzene-1,2-diamine is primarily influenced by its o-phenylenediamine (B120857) (OPD) core. OPD and its derivatives are known to undergo oxidation to produce colored and often fluorescent products. sapub.org The most common oxidative pathway involves the formation of 2,3-diaminophenazine (DAP) when treated with various oxidants. sapub.org This process is believed to proceed through the formation of a quinonediimine intermediate.
For N-alkylated derivatives like this compound, oxidation can lead to the formation of phenazine (B1670421) pigments. rsc.org The reaction of N-alkyl-o-phenylenediamine hydrochlorides with oxidizing agents results in complex phenazine structures. rsc.org While the exact structure for the isopropyl derivative is not detailed, the general mechanism involves oxidative coupling.
Furthermore, drawing parallels with the isomeric N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a common antioxidant, provides insight into another potential oxidative pathway. IPPD is readily oxidized, and this reaction is central to its function as an antiozonant for rubber. wikipedia.org The oxidation of IPPD converts the central phenylenediamine ring into a quinone-diimine structure. wikipedia.org This suggests that this compound could also be oxidized to a corresponding quinone-imine, a highly reactive electrophilic species.
Reductive Transformations
Reductive transformations involving this compound primarily relate to its synthesis. The most direct method for its preparation is the reductive amination of o-phenylenediamine with acetone (B3395972). This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the final N-isopropyl product. masterorganicchemistry.comwikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com
Another synthetic route involves the reductive alkylation of a suitable nitroaniline precursor. For instance, N-cyclohexyl-N'-isopropyl-p-phenylenediamine is prepared by the reductive alkylation of N-cyclohexyl-p-nitroaniline with acetone. wikipedia.org A similar strategy could be envisioned for the ortho-isomer, starting from 2-nitroaniline, which would first be alkylated with an isopropyl group followed by reduction of the nitro group.
Substitution Reactions, including Nucleophilic Substitution
The nucleophilic character of the amine groups in this compound dominates its substitution chemistry. The two adjacent nitrogen atoms readily react with electrophilic partners, often leading to the formation of heterocyclic compounds. These reactions are technically nucleophilic attacks by the diamine, followed by condensation and cyclization.
A prominent example is the synthesis of quinoxalines. o-Phenylenediamines, including N-substituted derivatives, condense with α-dicarbonyl compounds to form quinoxaline (B1680401) rings. sapub.orgnih.gov This reaction is highly versatile and can be catalyzed by various agents, including acids, iodine, or metal catalysts like copper alumina. nih.govias.ac.inencyclopedia.pub The isopropyl group on one nitrogen would influence the substitution pattern and reactivity but would not prevent the cyclization.
Similarly, condensation with ketones can yield 1,5-benzodiazepines. The reaction of o-phenylenediamine with acetone, for example, can be catalyzed by silver nitrate (B79036) to produce 2,2,4-trimethyl–2,3-dihydro-1H-benzo[b] sapub.orgnih.govdiazepine. researchgate.net This demonstrates that even with a simple ketone, a seven-membered ring can be formed.
Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally unfavorable. This mechanism requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group to activate the ring towards nucleophilic attack. Without such activation, the electron-rich aromatic ring is not susceptible to this reaction pathway.
| Reactant | Product Class | Reaction Conditions | Reference |
|---|---|---|---|
| α-Dicarbonyl Compounds (e.g., glyoxal, benzil) | Quinoxalines | Acid or metal catalysis (e.g., I₂, CuSO₄, Zn(OTf)₂) | sapub.org, nih.gov, encyclopedia.pub |
| Ketones (e.g., acetone) | 1,5-Benzodiazepines | Catalysis (e.g., AgNO₃, phenylboronic acid) | researchgate.net, researchgate.net |
| Aldehydes | Benzimidazoles (via cascade reaction) | Cu(II) catalysis, air as oxidant | acs.org |
Electrophilic and Nucleophilic Interaction Mechanisms with Biomolecules
The interaction of this compound with biomolecules can be understood by considering its nucleophilic and potential electrophilic properties. The amine groups are nucleophilic and can interact with biological electrophiles.
More significantly, upon oxidation, the molecule can become a potent electrophile. As discussed in the oxidation section, phenylenediamines can be converted to highly reactive quinone-diimine or quinone-imine species. These oxidized forms are electrophilic and can readily react with biological nucleophiles such as the thiol groups in cysteine residues of proteins or in glutathione. This mechanism is the basis for the toxicity of some phenylenediamine derivatives. This interaction involves the addition of the biological nucleophile to the electrophilic quinonoid ring.
Radical Pathways and Single Electron Transfer Processes
Derivatives of phenylenediamine are known to participate in radical pathways, often initiated by single electron transfer (SET). The antioxidant and antiozonant properties of the related p-phenylenediamine (B122844) derivative IPPD are due to its ability to undergo SET. wikipedia.org It reacts with oxidizing species by donating a single electron to form a stabilized radical cation, known as a Wurster-type radical. wikipedia.org This process effectively scavenges harmful radicals. This compound, with its two electron-donating amine groups, is expected to behave similarly, readily undergoing one-electron oxidation to form a radical cation.
The generation of radical species can also be initiated through the formation of an electron donor-acceptor (EDA) complex. For instance, N,N-dialkylanilines can form EDA complexes with Lewis acids like tris(pentafluorophenyl)borane, leading to a single-electron transfer that generates an α-aminoalkyl radical. nih.gov This indicates that this compound could engage in SET processes when interacting with suitable electron acceptors, initiating radical-based chemical transformations.
Metal Complexation Chemistry and Ligand Properties
With two nitrogen donor atoms in close proximity, this compound is an excellent bidentate chelating ligand for a wide range of metal ions. The parent compound, o-phenylenediamine, is a well-established ligand in coordination chemistry. wikipedia.org It forms stable complexes by coordinating to a metal center through the lone pairs of electrons on the two adjacent nitrogen atoms.
N-substituted derivatives, including N-alkylated diamines, also form stable metal complexes. For example, N,N'-dibenzylethane-1,2-diamine forms octahedral complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). nih.gov Similarly, a complex ligand system incorporating a 1-isopropylbenzimidazol-2-yl moiety, which is formed from an N-isopropyl-o-phenylenediamine precursor, readily coordinates with a variety of main group and lanthanide metals. columbia.edu This demonstrates the strong coordinating ability of the N-isopropyl-o-phenylenediamine scaffold. The resulting metal complexes have applications in catalysis.
| Ligand Type | Metal Ions | Typical Coordination Geometry | Reference |
|---|---|---|---|
| o-Phenylenediamine | Various Transition Metals | Forms chelating complexes | wikipedia.org |
| N,N'-dibenzylethane-1,2-diamine | Cu(II), Ni(II), Co(II), Zn(II) | Octahedral | nih.gov |
| tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl | Mg, Zn, Yb, Li, K | Forms carbatrane complexes | columbia.edu |
Adsorption Mechanisms on Substrates
The adsorption of this compound onto various substrates is driven by a combination of interactions. The mechanism of adsorption will depend on the nature of the substrate surface.
On Metal Surfaces: Adsorption on metallic substrates, such as gold or copper, would likely be dominated by the coordination of the nitrogen lone pairs to the metal surface atoms. This is similar to the mechanism by which o-phenylenediamine adsorbs to gold nanoparticles.
On Oxide Surfaces: For substrates like silica (B1680970) or alumina, adsorption would primarily occur through hydrogen bonding between the N-H groups of the diamine and the surface hydroxyl groups.
On Carbonaceous Surfaces: On materials like graphene or activated carbon, π-π stacking interactions between the aromatic ring of the diamine and the graphitic surface would be a major driving force for adsorption.
The isopropyl group adds a hydrophobic character to the molecule, which could also contribute to adsorption on non-polar surfaces through van der Waals forces. Studies on related N-alkyl amides show that the alkyl chain length and substituents influence the packing and orientation of the molecules in the adsorbed layer. nih.gov The isopropyl group in this compound would sterically influence its arrangement on a surface.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N1-Isopropylbenzene-1,2-diamine, both proton (¹H) and carbon-13 (¹³C) NMR provide foundational data for its structural confirmation.
¹H NMR and ¹³C NMR Investigations
Detailed experimental ¹H NMR and ¹³C NMR spectral data for this compound are not widely available in the surveyed scientific literature. However, the expected chemical shifts and coupling patterns can be predicted with high accuracy by analyzing the spectra of structurally related compounds, such as N-isopropyl-N'-phenyl-1,4-phenylenediamine and other N-alkylated phenylenediamines. nih.govchemicalbook.comnih.govcore.ac.uk
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the isopropyl group. The aromatic protons would appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The chemical shifts of the amine (NH and NH₂) protons can be broad and their position variable, often appearing between δ 3.0 and 5.0 ppm, and are influenced by solvent and concentration. The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. uobasrah.edu.iqbldpharm.com The aromatic carbons are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbons of the isopropyl group will appear in the upfield region, with the methine (CH) carbon around δ 40-50 ppm and the methyl (CH₃) carbons at approximately δ 20-25 ppm. The number of distinct signals will reflect the symmetry of the molecule.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Multiplet | 4H |
| NH & NH₂ | 3.0 - 5.0 | Broad Singlet | 3H |
| Isopropyl-CH | 3.5 - 4.0 | Septet | 1H |
| Isopropyl-CH₃ | 1.1 - 1.3 | Doublet | 6H |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| Isopropyl-CH | 40 - 50 |
| Isopropyl-CH₃ | 20 - 25 |
Advanced NMR Techniques (e.g., ¹⁹F NMR, ⁷⁷Se NMR)
The application of advanced NMR techniques such as Fluorine-19 (¹⁹F) or Selenium-77 (⁷⁷Se) NMR spectroscopy is specific to molecules containing these respective isotopes. As this compound does not inherently contain fluorine or selenium, these techniques would only be applicable to derivatized forms of the compound. A literature search did not yield any studies where ¹⁹F or ⁷⁷Se NMR were used for the analysis of this compound itself.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. This would result in a prominent signal at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The analysis of related substituted phenylenediamines by ESI-MS has been reported, demonstrating the utility of this technique for the detection and characterization of this class of compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound (C₉H₁₄N₂), HRMS would be able to confirm its molecular formula by providing a measured mass that is very close to the calculated theoretical mass. This is a critical step in the unambiguous identification of the compound.
Utility in Reaction Mechanism Elucidation
Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for monitoring chemical reactions and elucidating reaction mechanisms. While specific studies detailing the use of mass spectrometry to investigate the reaction mechanisms of this compound were not found, the fragmentation patterns of related N-alkyl anilines and substituted phenylenediamines have been studied. nih.gov The analysis of reaction intermediates and byproducts by MS can provide crucial evidence for proposed mechanistic pathways. For instance, in syntheses involving this compound, MS could be used to identify key intermediates, track the progress of the reaction, and characterize the final products and any impurities.
Vibrational Spectroscopy Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The FT-IR spectrum of a related compound, p-phenylenediamine (B122844) (PPD), shows characteristic sharp bands for the N-H stretching modes of the primary amine group. researchgate.netresearchgate.net Specifically, asymmetric and symmetric N-H stretching vibrations are typically observed between 3300 and 3500 cm⁻¹. researchgate.net For primary aromatic amines, these often appear as a doublet. researchgate.net
A strong band corresponding to the N-H bending mode of the NH2 group is expected near 1605 cm⁻¹. researchgate.netresearchgate.net The presence of the aromatic ring is confirmed by C-H aromatic stretching bands, C-H aromatic deformation bands, and C=C aromatic stretching bands. researchgate.net The C-N aromatic stretching vibration is also a key indicator, typically appearing around 1276 cm⁻¹. researchgate.net For this compound, the introduction of the isopropyl group would lead to additional characteristic bands for C-H stretching and bending vibrations of this alkyl substituent. The disappearance of a primary amine absorption peak and the appearance of a secondary amine absorption peak can confirm the success of condensation reactions involving such diamines. researchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for Phenylenediamine Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric & Symmetric N-H Stretching | 3300-3500 | researchgate.netresearchgate.net |
| N-H Bending | ~1605 | researchgate.netresearchgate.net |
| C-N Aromatic Stretching | ~1276 | researchgate.net |
| C-H Aromatic Stretching | Not specified | researchgate.net |
| C-H Aromatic Deformation | Not specified | researchgate.net |
| C=C Aromatic Stretching | Not specified | researchgate.net |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of the parent o-phenylenediamine (B120857) shows characteristic absorption bands. researchgate.net One study on p-phenylenediamine (PPD) reported intense absorption bands at 199, 237, and 299 nm in dimethyl sulfoxide. researchgate.net The introduction of the isopropyl group, an auxochrome, on one of the amine nitrogens in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted o-phenylenediamine. This is due to the electron-donating nature of the alkyl group, which affects the energy of the electronic transitions within the aromatic system.
Chromatographic Methods
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of phenylenediamines. Isomers of phenylenediamine can be separated and analyzed using mixed-mode stationary phase columns with a mobile phase consisting of water, acetonitrile (B52724), and an acid buffer, with UV detection typically around 200 nm. sielc.com For related compounds like N-Isopropyl-N'-phenyl-p-phenylenediamine, reverse-phase (RP) HPLC methods have been developed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.comsielc.com The instability of free phenylenediamines necessitates careful sample handling, and in some cases, analysis of the acidic extract is performed directly. osha.gov
Table 2: Example HPLC Method Parameters for Phenylenediamine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile, Water, Sulfuric Acid | sielc.com |
| Detection | UV at 200 nm | sielc.com |
| Column (alternative) | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase (alternative) | Acetonitrile, Water, Phosphoric Acid | sielc.comsielc.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the determination of phenylenediamines and their metabolites. sigmaaldrich.comnih.gov These methods often employ electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for quantification. sigmaaldrich.comnih.gov For the analysis of related p-phenylenediamine and its metabolites in biological samples, LC-MS/MS methods have been validated with linear ranges typically from 5 or 10 ng/mL to 2000 ng/mL. sigmaaldrich.comnih.gov To improve ionization efficiency and detection sensitivity, derivatization techniques using reagents like o-phenylenediamines to form 2-substituted benzimidazoles can be employed. nih.gov For Mass-Spec compatible applications, volatile acids like formic acid are used in the mobile phase instead of phosphoric acid. sielc.comsielc.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of this compound and to quantify it in various matrices. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in significantly faster analysis times, greater resolution, and improved sensitivity. waters.com
Methodologies for analyzing primary aromatic amines (PAAs), a class to which this compound belongs, are well-established. chromatographyonline.comresearchgate.net A typical UPLC method would involve a reversed-phase column, such as a C18, and a gradient elution system. chromatographyonline.com For instance, a mobile phase starting with a high percentage of aqueous buffer and ramping up to a high percentage of an organic solvent like methanol (B129727) or acetonitrile allows for the effective separation of a mixture of PAAs. chromatographyonline.comresearchgate.net Detection is commonly performed using a diode array detector (DAD) or a mass spectrometer (MS). waters.comwaters.com UPLC-MS, in particular, offers high selectivity and sensitivity, enabling the confident identification and quantification of carcinogenic aromatic amines at regulated limits, often within a short 10-minute run time. waters.comwaters.com The separation of structural isomers, which can be challenging, is also achievable with UPLC. waters.com
Below is a representative table of UPLC method parameters that could be adapted for the analysis of this compound, based on established methods for similar compounds.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Instrument | ACQUITY UPLC H-Class System | waters.com |
| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm | chromatographyonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid | waters.com |
| Mobile Phase B | Methanol or Acetonitrile | chromatographyonline.comresearchgate.net |
| Flow Rate | 0.3 mL/min | researchgate.net |
| Injection Volume | 1-15 µL | researchgate.netwaters.com |
| Column Temperature | 40 °C | waters.com |
| Detector | SQ Detector 2 (Mass Spectrometer) | waters.com |
| Run Time | ~10 minutes | waters.com |
Solid-State Characterization through X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.
For a substituted diamine, crystallography would reveal the conformation of the isopropyl group relative to the benzene (B151609) ring and the geometry of the amino groups. Furthermore, it would elucidate the hydrogen bonding network and crystal packing arrangement. In a study of a new polymorph of benzene-1,2-diamine, the molecules were found to form bilayers where polar amino groups are directed inward, participating in hydrogen bonds, while the aromatic groups are directed outward. nih.gov Similar packing features would be anticipated for this compound, influenced by the steric bulk of the isopropyl substituent.
The table below summarizes typical crystallographic data that would be obtained from an X-ray analysis of a benzene-1,2-diamine derivative.
| Crystallographic Parameter | Example Data (from Benzene-1,2-diamine Polymorph) | Reference |
|---|---|---|
| Crystal system | Orthorhombic | nih.gov |
| Space group | Pbca | nih.gov |
| Unit-cell dimensions (Å) | a = 5.89, b = 8.64, c = 11.23 | nih.gov |
| Bond length (C-C aromatic) | ~1.39 Å | docbrown.info |
| Bond length (C-N) | ~1.40 Å | nih.gov |
| Key Interactions | N—H···N hydrogen bonds | nih.gov |
Surface Analysis Techniques in Applied Contexts
When this compound is used to modify surfaces or as a component in thin films and coatings, a variety of surface-sensitive techniques are employed to characterize the resulting material's topography, morphology, and elemental composition.
Atomic Force Microscopy (AFM) is a powerful tool for surface characterization, providing high-resolution, three-dimensional topographical images at the nanoscale. sfr.ca It can be used to analyze the surface roughness, grain size, and texture of films or coatings derived from this compound. researchgate.netspectraresearch.com For example, AFM can visualize the morphology of self-assembled monolayers (SAMs) formed by aromatic amines on a substrate. nih.gov
Beyond imaging, AFM can probe local mechanical properties like adhesion and elasticity. sfr.ca In a technique known as Chemical Force Microscopy (CFM), the AFM tip is chemically functionalized to map the distribution of specific chemical groups on a surface, which could be used to distinguish the amine and isopropyl/phenyl moieties of the compound on a patterned surface. nih.gov Furthermore, advanced AFM-IR techniques combine the spatial resolution of AFM with the chemical identification capabilities of infrared spectroscopy, allowing for chemical mapping at a resolution below 100 nm. azom.com This could be applied to characterize the chemical composition and molecular orientation of this compound within a thin film. azom.com
Scanning Electron Microscopy (SEM) is used to obtain high-magnification images of a material's surface morphology. In the context of this compound, SEM would be invaluable for studying the structure of polymers, composites, or coatings synthesized using this diamine as a monomer or cross-linking agent. mdpi.com
For instance, research on copolymers derived from bio-based benzoxazines shows that SEM can reveal differences in surface texture, such as smoothness or roughness, depending on the comonomer composition. mdpi.com Similarly, studies on nanocomposites incorporating poly(ρ-phenylenediamine) have used SEM to observe the particle morphology, noting that particles are often spherical with diameters around 500 nm. researchgate.net If this compound were used to create a coating, SEM could identify surface features like protrusions, pinholes, or cracks, which are critical to the coating's performance. acs.org
Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. acs.org It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. EDX can confirm the presence and relative abundance of elements in a material. researchgate.net
If this compound were used to synthesize a metal complex or a functionalized material, EDX would be used to verify its elemental composition. researchgate.netresearchgate.net For example, in the characterization of a nickel complex supported on a functionalized magnetic nanoparticle, EDX analysis confirmed the presence of all expected elements (C, N, O, Si, Ni, Fe), validating the successful synthesis. researchgate.net In studies of functionalized surfaces, EDX mapping can show the distribution of specific elements, confirming the uniform incorporation of a coating or molecule into a matrix. acs.org
Calorimetric Techniques for Interaction Studies (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event in solution. mdpi.com It is the gold standard for determining the thermodynamics of molecular interactions, as it provides a complete thermodynamic profile of the binding process in a single experiment. wikipedia.orgnih.gov
ITC can be used to quantify the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between this compound and a binding partner, such as a metal ion or a macromolecule. wikipedia.org From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven). mdpi.comnih.gov
The technique is particularly valuable for studying metal-ligand interactions. researchgate.netnih.gov Given that diamines are excellent chelating ligands, ITC would be an ideal method to characterize the binding of metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) to this compound. The experiment involves titrating a solution of the metal ion into a sample cell containing the diamine and measuring the minute temperature changes that occur with each injection. wikipedia.org Careful experimental design is crucial, as factors like buffer choice can influence the results due to coupled protonation equilibria. nih.gov
The data below represents a hypothetical, yet typical, set of thermodynamic parameters that could be obtained from an ITC experiment studying the binding of a metal ion to a diamine ligand.
| Thermodynamic Parameter | Symbol | Typical Value Range | Information Provided | Reference |
|---|---|---|---|---|
| Stoichiometry | n | 1 or 2 | Number of ligand molecules binding to one metal ion | wikipedia.org |
| Binding Affinity Constant | Kₐ | 10³ - 10⁸ M⁻¹ | Strength of the binding interaction | wikipedia.org |
| Enthalpy Change | ΔH | -80 to +20 kJ/mol | Heat released (exothermic) or absorbed (endothermic) | researchgate.net |
| Gibbs Free Energy Change | ΔG | -20 to -50 kJ/mol | Spontaneity of the binding process | nih.gov |
| Entropy Change | ΔS | Variable | Change in disorder upon binding (hydrophobic vs. hydrogen bonding) | nih.gov |
Computational Chemistry and Theoretical Modeling of N1 Isopropylbenzene 1,2 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. For a molecule like N1-Isopropylbenzene-1,2-diamine, DFT would be the foundational method for calculating a wide array of molecular properties. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provide a balance of accuracy and computational cost for organic molecules. bookpi.orgresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. nih.gov
Conformational analysis would explore the different spatial arrangements of the atoms that can be achieved through the rotation of single bonds, such as the bond between the nitrogen (N1) and the isopropyl group, and the C-N bonds. This analysis is crucial for identifying the most stable conformer(s) of the molecule. weizmann.ac.il The energy differences between various conformers, such as chair-like or boat-like orientations in related cyclic diamines, are typically small, often within a few kcal/mol. weizmann.ac.il This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Vibrational Frequency Predictions and Spectroscopic Correlation
After geometry optimization, a vibrational frequency calculation is typically performed. This computation determines the normal modes of vibration for the molecule at its energy minimum. The results are used to:
Confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
Predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to vibrational modes such as N-H stretching, C-H stretching of the aromatic ring and isopropyl group, C=C ring stretching, and N-H bending.
Correlate theoretical spectra with experimentally obtained data to confirm the molecular structure. Modern computational methods can produce predicted vibrational frequencies with high accuracy, often within a small margin of error compared to experimental gas-phase measurements. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.
HOMO: Represents the orbital with the highest energy that is occupied by electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential.
LUMO: Is the lowest energy orbital that is unoccupied. It acts as an electron acceptor, and its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, characteristic of "hard" molecules. scispace.com Conversely, a small energy gap suggests the molecule is more easily polarized and has higher chemical reactivity, classifying it as "soft". For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino groups, while the LUMO would be distributed over the aromatic system.
From the HOMO and LUMO energies, other quantum chemical parameters can be derived to describe global reactivity:
| Parameter | Formula | Description |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ²/ (2η) | Measures the propensity of a species to accept electrons. |
| (where μ ≈ -χ is the chemical potential) |
Molecular Electrostatic Potential (MEP) Diagrams
A Molecular Electrostatic Potential (MEP) diagram is a 3D map that illustrates the charge distribution of a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density, using a color scale to denote electrostatic potential.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms due to their lone pairs of electrons.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine groups.
The MEP map provides a valuable visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis of Intra-molecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. This method is particularly useful for analyzing intramolecular interactions and charge delocalization.
The key aspect of NBO analysis is the examination of interactions between "donor" (filled) NBOs and "acceptor" (unfilled) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A high E(2) value indicates a strong interaction. For this compound, NBO analysis would likely reveal:
Hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pairs (n) into the antibonding orbitals (σ*) of adjacent C-H or C-C bonds.
Non-Linear Optical (NLO) Properties Prediction
Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. The key parameters calculated are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).
Molecular Dynamics (MD) Simulations, particularly for Adsorption Phenomena
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the detailed examination of molecular-level interactions, making it particularly useful for understanding adsorption processes. nih.govresearchgate.net For this compound, MD simulations can elucidate its behavior when interacting with various surfaces, such as functionalized silica (B1680970), activated carbon, or metallic nanoparticles.
MD simulations can model the adsorption of this compound from a solvent (e.g., water) onto a solid surface. nih.gov The simulation tracks the trajectories of the diamine molecule, solvent molecules, and surface atoms, governed by a chosen force field that describes the interatomic potentials. From these simulations, key parameters like the interaction energy between the adsorbate and the adsorbent can be calculated. nih.gov This energy value indicates the strength of the adsorption. For instance, a more negative interaction energy signifies stronger binding. nih.gov
Theoretical studies on similar systems, such as diamine-functionalized materials, show that the presence of amine groups can significantly enhance adsorption capacity for various pollutants through hydrogen bonding and electrostatic interactions. researchgate.net MD simulations can predict the preferred orientation of this compound on a surface, revealing which functional groups (the aromatic ring, the primary amine, or the secondary amine) are primarily involved in the binding. This information is critical for designing materials with tailored adsorption specificities, for example, in the development of sensors or separation media.
Table 1: Illustrative MD Simulation Data for this compound Adsorption
| Adsorbent Surface | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) | Predicted Adsorption Capacity (mg/g) |
| Graphene | π-π stacking | -25.5 | 65 |
| Silica (SiO₂) | Hydrogen Bonding (N-H···O) | -38.2 | 110 |
| Activated Carbon | van der Waals, π-π stacking | -31.8 | 92 |
| Gold (Au) Nanoparticle | N-Au coordination | -45.7 | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values from simulations of similar aromatic amines.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Reactivity and Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., biological activity or chemical reactivity) of a compound based on its molecular structure. youtube.com These models correlate variations in molecular descriptors with changes in observed activity, providing a powerful tool for screening new compounds and prioritizing them for synthesis and testing. nih.govnih.gov
For this compound and its derivatives, QSAR models can be developed to predict a range of properties. In chemical synthesis, a QSAR model could predict the reactivity of the amine groups in reactions like acylation or Schiff base formation. nih.gov In medicinal chemistry, it could predict the potential of derivatives to act as inhibitors for a specific enzyme. rsc.orgmdpi.com
The development of a QSAR model involves several steps:
Data Set Collection: A series of molecules with known activities (the training set) is compiled. For this compound, this would involve synthesizing a library of analogues with varying substituents.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) parameters.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation relating the descriptors to the activity. nih.govresearchgate.net
Validation: The model's predictive power is tested using an external set of compounds (the test set) that were not used in model creation. nih.gov
A hypothetical QSAR model for the antioxidant activity of this compound derivatives might reveal that descriptors related to the ionization potential of the amine groups and the hydrophobicity of the molecule are critical for activity.
Table 2: Hypothetical QSAR Model for a Biological Activity
| Compound | Substituent (R) on Benzene (B151609) Ring | LogP (Hydrophobicity) | HOMO Energy (eV) | Predicted pIC₅₀ |
| 1 | H (Parent) | 2.85 | -5.12 | 5.4 |
| 2 | 4-Cl | 3.56 | -5.25 | 5.9 |
| 3 | 4-OCH₃ | 2.70 | -4.98 | 6.2 |
| 4 | 4-NO₂ | 2.65 | -5.60 | 4.8 |
Note: This table presents hypothetical data to illustrate the components of a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. The equation for this hypothetical model could be: pIC₅₀ = 0.8LogP - 1.5HOMO + 0.5.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govijcce.ac.ir It is a cornerstone of drug discovery, used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators. nih.govnih.gov
For this compound, molecular docking can be used to explore its potential as a scaffold for developing new therapeutic agents. The process involves docking the 3D structure of the diamine or its derivatives into the active site of a target protein. A scoring function then estimates the binding affinity, usually expressed as a binding energy or a docking score, where a more negative value indicates a more favorable interaction. mdpi.com
For example, vicinal diamines are known structural motifs in ligands for various enzymes. acs.org Docking studies could investigate this compound as a potential inhibitor of enzymes like carbonic anhydrases or protein kinases. The results would highlight key interactions, such as hydrogen bonds between the amine groups and amino acid residues (e.g., Asp, Glu, Ser) or π-π stacking between the benzene ring and aromatic residues (e.g., Phe, Tyr, Trp). nih.govmdpi.com These insights can guide the rational design of more potent and selective derivatives by suggesting specific modifications to enhance binding affinity.
Table 3: Illustrative Molecular Docking Results for this compound
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase IX (5FL4) | -6.8 | HIS94, THR200 | Hydrogen Bond, van der Waals |
| Cyclin-Dependent Kinase 2 (1HCK) | -7.5 | LEU83, LYS33, ASP86 | Hydrophobic, Hydrogen Bond |
| Monoamine Oxidase B (2V5Z) | -7.1 | TYR435, ILE199 | π-π Stacking, Hydrophobic |
| DNA Gyrase (3TTZ) | -6.5 | ASP73, GLY77 | Hydrogen Bond |
Note: This data is hypothetical and for illustrative purposes. The binding energies and interacting residues are typical for small molecule inhibitors against these targets.
Atoms in Molecules (AIM) Theory Applications for Chemical Bonding Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. uni-rostock.dearxiv.org AIM analysis partitions the molecular electron density, ρ(r), into atomic basins, allowing for the properties of atoms within a molecule to be defined and calculated. A key aspect of AIM is the analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms.
By examining the properties of the electron density at these BCPs, one can classify the nature of the chemical bond. The primary parameters include:
The electron density itself (ρ(r)) : Higher values indicate more shared-electron character.
The Laplacian of the electron density (∇²ρ(r)) : A negative Laplacian (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net
For this compound, AIM analysis could be used to:
Quantify the covalent character of the C-C bonds within the benzene ring and isopropyl group, and the C-N bonds.
Characterize potential intramolecular hydrogen bonds, for instance, between the hydrogen on the secondary amine and the lone pair of the primary amine.
Analyze intermolecular interactions in a dimer or crystal structure of the compound, distinguishing between weak van der Waals forces and stronger hydrogen bonds.
This analysis provides a detailed electronic picture of the molecule's structure and stability that complements experimental findings.
Table 4: Typical AIM Parameters for Bonds in this compound
| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |
| C-C (Aromatic) | ~0.30 | ~ -0.80 | Covalent (Shared-shell) |
| C-N | ~0.25 | ~ -0.65 | Polar Covalent |
| C-H | ~0.27 | ~ -0.90 | Covalent |
| N-H | ~0.33 | ~ -1.50 | Polar Covalent |
| H···N (Intramolecular H-bond) | ~0.02 | ~ +0.07 | Closed-shell |
Note: Values are illustrative and represent typical ranges for these bond types based on AIM theory.
Advanced Applications of N1 Isopropylbenzene 1,2 Diamine in Chemical Sciences
Catalysis Research
The unique electronic and steric properties of N1-Isopropylbenzene-1,2-diamine make it a candidate for several applications in catalysis. The presence of two nitrogen atoms allows for the formation of chelate complexes with metal centers, while the isopropyl group can influence the stereochemistry of catalytic reactions.
Organocatalytic Applications, including Michael Addition Reactions
Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, with chiral diamines often employed to catalyze stereoselective reactions. The Michael addition, a fundamental carbon-carbon bond-forming reaction, can be effectively catalyzed by such molecules. While related diamine structures, such as (R,R)-1,2-diphenylethylenediamine, have been successfully used as organocatalysts in Michael additions, a comprehensive review of the scientific literature reveals a lack of specific studies detailing the application of this compound in this capacity. Further research would be necessary to explore its potential as an organocatalyst for Michael additions and other organic transformations.
Precursors for N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The synthesis of NHCs often involves the cyclization of a diamine with a suitable one-carbon source. The structure of this compound makes it a plausible precursor for the synthesis of novel chiral NHCs. However, a detailed search of the available scientific literature did not yield specific examples of its use for this purpose. The synthesis and characterization of NHCs derived from this compound represent an unexplored area of research.
Role in Transition Metal-Catalyzed Syntheses
The ability of diamines to act as bidentate ligands for transition metals is well-established, leading to their use in a wide array of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern of this compound could impart unique properties to a metal catalyst, potentially influencing its activity, selectivity, and stability. Despite this potential, there is a notable absence of published research specifically investigating the role of this compound as a ligand in transition metal-catalyzed syntheses. This remains a promising yet uninvestigated field of study.
Materials Science and Polymer Chemistry
The development of new materials with tailored properties is a cornerstone of modern materials science. Diamines are crucial monomers in the synthesis of various polymers, including polyamides and polyimides, and can also be used in the formation of more complex material architectures.
Precursors for Advanced Polymeric Materials and Specialty Chemicals
Aromatic diamines are key building blocks for high-performance polymers known for their thermal stability and mechanical strength. While other aromatic diamines are extensively used in the production of polyamides and polyimides, the application of this compound as a monomer in the synthesis of advanced polymeric materials is not documented in the current scientific literature. Its potential use in creating novel polymers with specific properties, influenced by the isopropyl substituent, has yet to be explored. Similarly, its role as a precursor for other specialty chemicals is not described in available research.
Hybrid Nanoflower Synthesis
Hybrid nanoflowers are a class of nanomaterials that combine inorganic nanoparticles with organic molecules, often proteins or enzymes, to create flower-like structures with enhanced catalytic activity and stability. The synthesis of these materials can sometimes involve the use of amine-containing organic molecules to direct the self-assembly process. A thorough literature search, however, did not reveal any studies on the use of this compound in the synthesis of hybrid nanoflowers. This specific application remains an open area for future investigation.
Biological and Medicinal Chemistry Research
The unique structural features of this compound, specifically the presence of an isopropyl group and two amine functionalities on a benzene (B151609) ring, make it a valuable scaffold in medicinal chemistry. Its utility spans from being a key building block for complex therapeutic agents to exhibiting intrinsic biological activities.
Investigation of Molecular Targets and Mechanisms of Action
While direct and comprehensive studies on the molecular targets of this compound are not extensively documented, research on structurally related N-substituted benzene diamines provides insights into its potential mechanisms of action. The primary amine groups can engage in hydrogen bonding and act as nucleophiles, while the isopropyl group can participate in hydrophobic interactions within biological macromolecules.
The mechanism of action for related brominated analogs, such as 3-Bromo-N1-isopropylbenzene-1,2-diamine, is thought to involve interactions with microbial enzymes or cell membranes, potentially leading to the inhibition of cell growth or lysis. Furthermore, the amine groups can be oxidized, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in targeted cells. For instance, related aromatic diamines have been noted to act as inhibitors of enzymes like dihydropteroate (B1496061) synthase, which is crucial for folate synthesis in bacteria.
Antagonistic Activities (e.g., PqsR Antagonism against Pseudomonas aeruginosa infections)
This compound has been identified as a crucial precursor in the synthesis of potent antagonists of the Pseudomonas aeruginosa quorum sensing (QS) receptor, PqsR. nih.govnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence gene expression and biofilm formation. nih.govnih.gov The PqsR protein is a key transcriptional regulator in the pqs QS system, controlling the production of virulence factors like pyocyanin (B1662382) and alkyl-4-quinolones (AQs). nih.govnih.gov
In the synthesis of novel benzimidazole-based PqsR inhibitors, benzene-1,2-diamine derivatives, including N1-isopropylated variants, are key starting materials. nih.gov These diamines are reacted with other chemical entities to construct the final inhibitor molecules. The isopropyl group at the N1 position of the resulting benzimidazole (B57391) ring has been shown to make important hydrophobic interactions with lipophilic residues (such as Leu207, Leu208, Ile236, and Ile263) within the ligand-binding domain of PqsR. nih.gov This interaction is crucial for the high potency of the resulting antagonists. While this compound itself is not the active antagonist, its incorporation into the final structure is vital for the antagonistic activity of the synthesized compounds against P. aeruginosa. nih.gov
Cytotoxic Activity Studies on Cancer Cell Lines
The cytotoxic potential of N-substituted benzene diamines and their derivatives against various cancer cell lines has been a subject of investigation. While specific data for this compound is not extensively available, studies on related compounds suggest a potential for anticancer activity. For example, benzene tricarboxamide analogues have demonstrated selective cytotoxicity towards breast cancer cells (MCF-7) compared to normal fibroblasts. aalto.fi
In studies involving other N-substituted diamine derivatives, significant inhibitory activity has been observed against human hepatocellular carcinoma cell lines (SK-HEP-1, HepG2, and SMMC-7721) and acute promyelocytic leukemia NB4 cells. nih.gov For instance, certain N-substituted dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives exhibited IC50 values in the low micromolar range against NB4 cells. nih.gov These findings underscore the potential of the N-substituted diamine scaffold as a basis for the development of novel cytotoxic agents. The mechanism of cytotoxicity for related compounds has been linked to the induction of apoptosis.
Below is a table summarizing the cytotoxic activity of a related N-substituted dicarboxamide derivative against a leukemia cell line.
| Compound | Cell Line | IC50 (µM) |
| Compound 6c | NB4 | 0.52 |
| Compound 6e | NB4 | 0.76 |
| As2O3 (Control) | NB4 | 5.31 |
Data from a study on N-substituted dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives. nih.gov
Role as a Precursor in Pharmaceutical Compound Synthesis
As established in the context of PqsR antagonists, this compound is a valuable building block in the synthesis of complex pharmaceutical compounds. nih.govnih.gov Its bifunctional nature, with two reactive amine groups at the ortho position, allows for the facile construction of heterocyclic ring systems, which are prevalent in many biologically active molecules. nbinno.com The general class of benzene-1,2-diamines serves as a key intermediate in the production of a wide array of pharmaceuticals. nbinno.com The presence of the N-isopropyl group in this compound offers a specific structural and electronic modification that can be exploited to fine-tune the pharmacological properties of the final drug candidate, such as its potency, selectivity, and pharmacokinetic profile.
Studies on SIRT2 Inhibition
Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs), has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov Consequently, there is significant interest in the discovery and development of potent and selective SIRT2 inhibitors. While direct screening of this compound as a SIRT2 inhibitor is not prominently reported, the core benzene-1,2-diamine scaffold is a feature in some molecules designed to target sirtuins. The development of SIRT2 inhibitors often involves high-throughput screening of chemical libraries to identify hit compounds, which are then optimized through medicinal chemistry efforts. nih.gov Given its structural motifs, this compound could be considered a candidate for such screening campaigns to explore its potential as a novel SIRT2 inhibitor.
Antimicrobial Efficacy Assessments
Derivatives of N-alkyl-benzene-1,2-diamines have been investigated for their antimicrobial properties. Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives demonstrated potent antimicrobial activity, with some compounds being more active than tetracycline (B611298) against certain bacterial strains, exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 0.0005-0.032 μg/mL. nih.gov Additionally, some of these compounds showed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov
Furthermore, research on alkyloxy benzene-1,2-diols has indicated antimicrobial effects against Bacillus subtilis. rug.nl N-benzyl and N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have also been synthesized and shown to possess good activity against Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis. nih.gov These findings suggest that the N-alkylated benzene-1,2-diamine core structure, as present in this compound, is a promising pharmacophore for the development of new antimicrobial agents.
The table below presents the MIC values of a related N,N-dibenzyl-cyclohexane-1,2-diamine derivative against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 17 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |
| Compound 18 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |
| Compound 19 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |
| Compound 20 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |
| Tetracycline (Control) | Gram-positive & Gram-negative strains | >0.032 |
Data from a study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. nih.gov
Corrosion Inhibition Studies
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries. The use of organic inhibitors is a primary strategy to combat this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of an organic inhibitor is intrinsically linked to its chemical structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which facilitate strong adsorption.
While no specific studies on this compound have been identified, compounds with similar functional groups, such as diamines and aromatic amines, have been investigated as corrosion inhibitors for various metals, predominantly steel. electrochemsci.orgresearchgate.net These studies provide a basis for postulating the potential mechanisms by which this compound might act as a corrosion inhibitor.
Evaluation of Inhibitor Efficiency on Metal Surfaces (e.g., Aluminum)
The evaluation of a corrosion inhibitor's efficiency is crucial for its practical application. This is typically quantified by the percentage of inhibition efficiency (%IE), which can be determined through various electrochemical and weight loss techniques.
Electrochemical Methods:
Potentiodynamic Polarization: This technique involves polarizing the metal sample to potentials above and below its corrosion potential (Ecorr) and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). The corrosion current density (icorr) in the presence and absence of the inhibitor is used to calculate the inhibition efficiency. A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. For a mixed-type inhibitor, both the anodic and cathodic branches of the Tafel plot are affected. elsevierpure.com
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/electrolyte interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor suggest the formation of a protective film on the metal surface.
Weight Loss Method: This is a straightforward method where a pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.
Hypothetical Data for this compound on Aluminum in 1M HCl:
The following interactive data table presents hypothetical results for the corrosion inhibition of aluminum by this compound in a 1M HCl solution, as might be determined by electrochemical methods.
| Inhibitor Concentration (M) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%IE) | Charge Transfer Resistance (Rct) (Ω·cm²) |
| 0 (Blank) | 500 | 0 | 50 |
| 1 x 10⁻⁵ | 250 | 50 | 150 |
| 5 x 10⁻⁵ | 125 | 75 | 350 |
| 1 x 10⁻⁴ | 75 | 85 | 600 |
| 5 x 10⁻⁴ | 40 | 92 | 1000 |
Note: This data is purely illustrative and not based on experimental results.
Understanding Adsorption Mechanisms for Corrosion Prevention
The protective action of a corrosion inhibitor is fundamentally due to its adsorption onto the metal surface. The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. This type of adsorption is generally weak and can be reversed.
Chemisorption involves the formation of a coordinate-type bond between the inhibitor molecule and the metal surface. This is a stronger form of adsorption and results in a more stable protective film. The presence of lone pair electrons on nitrogen atoms and the π-electrons of the benzene ring in this compound would theoretically make it a good candidate for chemisorption on metal surfaces.
Adsorption Isotherms: To understand the adsorption mechanism, experimental data is often fitted to various adsorption isotherms, such as Langmuir, Temkin, or Frumkin. The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface. The goodness of fit to a particular isotherm can provide insights into the nature of the inhibitor-metal interaction. wikipedia.org
Thermodynamic Parameters: The standard free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm data. A negative value of ΔG°ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°ads up to -20 kJ/mol are consistent with physisorption, while values more negative than -40 kJ/mol suggest chemisorption.
Quantum Chemical Calculations: Theoretical studies using Density Functional Theory (DFT) can provide further understanding of the adsorption mechanism. These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests a higher ability of the molecule to accept electrons from the metal. A small energy gap (ΔE) generally correlates with higher inhibition efficiency. nih.gov
Hypothetical Adsorption Characteristics of this compound:
| Parameter | Hypothetical Value | Interpretation |
| Adsorption Isotherm | Langmuir | Monolayer adsorption on the metal surface. |
| ΔG°ads | -35 kJ/mol | Spontaneous adsorption with a mix of physisorption and chemisorption. |
| EHOMO | -5.8 eV | Good electron-donating ability. |
| ELUMO | -1.2 eV | Potential for electron acceptance. |
| ΔE (EHOMO - ELUMO) | 4.6 eV | Indicates a reactive molecule likely to form a stable bond with the metal surface. |
Note: This data is purely illustrative and not based on experimental results.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For N1-Isopropylbenzene-1,2-diamine and related N-aryl-o-phenylenediamines, research is shifting away from conventional methods that may involve harsh conditions or hazardous reagents.
Key emerging trends include:
Green Chemistry Protocols: There is a strong push towards adopting green chemistry principles, such as using water as a solvent, eliminating the need for catalysts, and employing solvent-free reaction conditions. nih.govresearchgate.net An eco-friendly protocol for producing related N,N´-dibenzyl or N,N´-(2-hydroxybenzyl)diamines has been developed that uses water as a solvent and avoids the need for a catalyst. nih.gov Similarly, methods for synthesizing o-phenylenediamine (B120857) directly from ortho-nitroaniline without a solvent are being explored to reduce solvent consumption and simplify purification processes. bldpharm.com
Use of Renewable Feedstocks: Researchers are investigating the use of renewable resources to produce diamines, aiming to reduce reliance on fossil fuels. mdpi.com For example, a two-step synthesis of 1,4-p-menthane diamine has been developed from α-terpinene, a component of pine oil, using benign reagents and mild conditions. mdpi.com
Mechanochemical Synthesis: Advanced techniques like mechanochemistry, which uses mechanical force to induce chemical reactions, are being explored. A method using helical airflow has been shown to efficiently and continuously produce quinoxalines from o-phenylenediamine and benzil (B1666583) with high purity and yield, demonstrating a solvent-free and efficient alternative. cam.ac.uk
Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and control over reaction parameters, making them a promising avenue for the industrial synthesis of this compound. researchgate.net
These sustainable approaches aim to improve atom economy, reduce waste, and lower the energy requirements of synthesis, making the production of this compound more aligned with modern environmental standards.
Exploration of Advanced Catalytic Systems and Chiral Induction
Catalysis is at the heart of modern chemical synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective production of this compound and its derivatives.
Future research in this area is focused on:
Nanocatalysis: Nanoparticles are being extensively investigated as highly effective catalysts. rsc.orgaablocks.com For instance, supported gold nanoparticles (AuNPs) on titanium dioxide have been shown to be efficient for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine under ambient conditions. bldpharm.com Similarly, novel nanocatalysts like CuFe2O4@agar@Cu2O are being designed for the sustainable synthesis of biologically important scaffolds from o-phenylenediamines. rsc.orgoakwoodchemical.com These catalysts offer benefits like high yields, mild reaction conditions, and reusability. rsc.org
Transition Metal Catalysis: The use of various transition metal catalysts continues to be a major trend. aablocks.com Organocatalytic approaches are also emerging, such as the use of a Brønsted acid to catalyze the C-H amination of arenes for the synthesis of N-aryl phenothiazines, offering an alternative to traditional metal-catalyzed cross-coupling reactions. acs.org
Asymmetric Synthesis and Chiral Induction: The synthesis of enantiomerically pure chiral diamines is of significant interest due to their importance as building blocks for pharmaceuticals and as ligands in asymmetric catalysis. mdpi.comwikipedia.org Research is focused on developing new catalytic asymmetric methods for producing 1,2-diamines. mdpi.com This includes the design of novel chiral diamine derivatives and protective group-free synthesis strategies to create these valuable molecules efficiently. rsc.orgnih.gov
The table below summarizes some of the advanced catalytic systems being explored for reactions involving o-phenylenediamines.
| Catalyst Type | Reactants | Product Type | Key Advantages |
| Gold Nanoparticles (Au/TiO2) | o-phenylenediamine, aldehydes | 2-substituted benzimidazoles | Ambient conditions, no additives, high yields, reusable. bldpharm.com |
| Copper-Ferrite Nanocomposite (CuFe2O4@agar@Cu2O) | o-phenylenediamine, 2-bromobenzaldehyde | 1,4-Benzodiazepines | Reusable, wide substrate range, rapid reaction, high yields. rsc.orgoakwoodchemical.com |
| Brønsted Acid (organocatalyst) | Phenothiazines, arenes | N-aryl phenothiazines | Metal-free, operational simplicity, reusable catalyst. acs.org |
| Zinc Nanoparticles (ZnO NPs) | o-aryldiamines, formic acid | Benzimidazoles | Solvent-free, high yield. rsc.org |
Deeper Mechanistic Insights into Biological Activities
While this compound is primarily an intermediate, its core structure, o-phenylenediamine, is a "privileged pharmacophore," meaning it is a structural motif frequently found in biologically active compounds. journalijar.com This suggests that derivatives of this compound could possess significant therapeutic potential.
Future research will likely focus on:
Exploring Antioxidant and Radical-Trapping Mechanisms: The o-phenylenediamine moiety has been identified as a key component in ferrostatins, which are inhibitors of a form of cell death called ferroptosis. journalijar.com The mechanism involves the scavenging of lipid peroxyl radicals through a unique interaction that forms a stabilizing seven-membered ring in the transition state. journalijar.com Deeper investigation into how the N-isopropyl group influences this radical-trapping ability could lead to the design of novel antioxidants. A related compound, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), is already known for its role as an antioxidant. acs.org
Screening for Broad-Spectrum Biological Activities: Derivatives of similar structures have shown a wide range of biological activities. For example, newly synthesized benzenesulphonamide derivatives have demonstrated anti-inflammatory, antimicrobial, and antioxidant properties. nih.govrsc.org Chiral diamine derivatives have been found to possess antiviral and fungicidal activities against plant pathogens. rsc.org Systematic screening of a library of this compound derivatives against various biological targets (e.g., enzymes, receptors, microbial pathogens) is a promising research avenue. nih.govresearchgate.netrsc.org
In Silico and In Vitro Studies: Computational modeling (in silico) and laboratory-based (in vitro) methods will be crucial for understanding the mechanisms of action. google.com Techniques like molecular docking can predict how these molecules bind to biological targets, while fluorescence spectroscopy can reveal how they alter protein conformation. google.com These studies can provide a structural basis for understanding biological activity and guide the design of more potent compounds.
Design of Next-Generation Functional Materials
The unique chemical structure of this compound makes it a candidate for incorporation into advanced functional materials. researchgate.net The two amine groups provide sites for polymerization or for coordination with metal ions, opening up possibilities in polymer chemistry and materials science.
Emerging trends in this area include:
Conductive Polymers: O-phenylenediamine can be polymerized to form poly(o-phenylenediamine) (POPD), a material with semiconducting properties. google.com Research is ongoing to create nanocomposites of POPD with materials like silicon dioxide (SiO2) to enhance electrical conductivity. google.com The introduction of the N-isopropyl group could be used to tune the solubility, processability, and electronic properties of the resulting polymers, potentially leading to new materials for flexible electronics and sensors. acs.org
Metal-Organic Frameworks (MOFs): Diamines are used as linkers in the construction of MOFs, which are materials with high porosity and tunable properties. Redox-active MOFs are particularly promising for applications in catalysis and electronics. oakwoodchemical.com Future work could involve using this compound derivatives as ligands to create novel MOFs with switchable electrical conductivity or specific sensing capabilities. oakwoodchemical.comacs.org
High-Performance Polymers and Films: Phenylenediamines are used to create robust polymers. For example, polysilylureas derived from diamines can be cast into tough, clear, and colorless films with high thermal stability and solvent resistance, making them suitable for applications like electrical insulation. cas.org The specific structure of this compound could be exploited to create polymers with tailored mechanical and thermal properties.
Comprehensive Environmental Risk Assessment and Mitigation Strategies
As the use of this compound and related aromatic amines potentially increases, a thorough understanding of their environmental fate and potential toxicity is essential. Aromatic amine antioxidants and their transformation products have been found to be pervasive in the environment, raising concerns about their ecological and health risks. journalijar.com
Future research must prioritize:
Toxicity of Transformation Products: Aromatic amines can be transformed in the environment into more toxic compounds, such as quinones. journalijar.com For instance, the tire additive 6PPD transforms into 6PPD-quinone, a substance highly toxic to certain fish species. achemblock.com It is crucial to study the transformation pathways of this compound and assess the toxicity of its potential degradation products.
Lifecycle and Exposure Assessment: A complete environmental risk assessment requires modeling the compound's entire lifecycle, from production and use to disposal. This involves estimating emission rates, identifying environmental compartments where the chemical might accumulate, and understanding its persistence and degradation. Studies on related p-phenylenediamines have shown they can be widespread in indoor dust and that exposure can occur through various pathways, including diet and inhalation. journalijar.com
Development of Mitigation Strategies: Research should focus not only on assessing risk but also on developing strategies to mitigate it. This includes designing "safer substitute" chemicals that perform the desired function but have a reduced potential for harm. achemblock.com For this compound, this could involve modifying its structure to enhance its biodegradability or reduce the toxicity of its metabolites.
The table below outlines key considerations for the environmental risk assessment of this compound.
| Assessment Area | Key Research Questions | Relevant Findings from Related Compounds |
| Hazard Identification | What are the acute and chronic toxic effects on relevant aquatic and terrestrial organisms? | P-phenylenediamine (B122844) quinones (PPD-Qs) can exhibit significant aquatic toxicity. journalijar.com |
| Exposure Assessment | How is the compound released into the environment? What are the major exposure pathways for humans and ecosystems? | Aromatic amines are released from consumer products (e.g., tires) and can be found in dust, air, and water. journalijar.comachemblock.com |
| Fate and Behavior | Does the compound degrade, and what are the transformation products? Does it bioaccumulate? | PPD-quinones can be metabolized in fish via hydroxylation. Factors like dissolution and agglomeration are important for particulate forms. |
| Risk Characterization | What is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC)? | Risk assessment strategies for chemicals and nanomaterials are established but need to be adapted for specific compounds. |
By proactively addressing these research areas, the scientific community can ensure that the future development and application of this compound proceed in a scientifically sound, innovative, and environmentally responsible manner.
Q & A
Q. What are the optimized synthetic routes for N1-Isopropylbenzene-1,2-diamine, and how can reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution of o-phenylenediamine with isopropyl bromide. A typical procedure involves stirring a bimolar ratio of isopropyl bromide and o-phenylenediamine in ethanol/pyridine at reflux for 6–12 hours . Solvent choice (e.g., EtOH vs. DMF) and base (e.g., pyridine vs. K₂CO₃) significantly affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended. Yield optimization may require monitoring by TLC or HPLC to track intermediate formation.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Expect strong N–H stretching bands at 3350–3400 cm⁻¹ for primary amines and C–H stretches for the isopropyl group (~2970–2880 cm⁻¹) .
- ¹H NMR : A singlet integrating to two protons (NH₂) at δ 3.2–3.8 ppm, aromatic protons as multiplet(s) in δ 6.5–7.5 ppm, and isopropyl methyl groups as a doublet (δ 1.2–1.4 ppm) with methine proton splitting .
- Elemental Analysis : Confirm C, H, N ratios (e.g., theoretical for C₉H₁₄N₂: C 70.09%, H 9.15%, N 18.16%).
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s reactivity in forming Schiff bases or coordination complexes?
- Methodological Answer : The steric bulk of the isopropyl group may hinder Schiff base formation compared to smaller alkyl substituents. To study this, react this compound with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux. Monitor reaction progress via UV-Vis or LC-MS. Compare crystallographic data (e.g., X-ray diffraction) of the resulting Schiff bases with analogs like N,N′-bis(phenylmethylene)cyclohexane-1,2-diamine . For coordination chemistry, evaluate ligand behavior with transition metals (e.g., V, Re) using cyclic voltammetry and single-crystal XRD to assess steric effects on geometry .
Q. What computational approaches can predict the electronic properties and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, Fukui indices for nucleophilicity, and intramolecular hydrogen bonding. Compare results with experimental UV-Vis and IR data. For stability studies, perform thermogravimetric analysis (TGA) and correlate decomposition temperatures with computed bond dissociation energies .
Q. How can contradictions in reported biological activities of benzene-1,2-diamine derivatives be resolved?
- Methodological Answer :
- Data Validation : Cross-check antimicrobial/antitumor assays (e.g., MIC values, IC₅₀) using standardized protocols (e.g., CLSI guidelines) and control compounds.
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., isopropyl vs. nitro groups) and compare bioactivity trends. For example, nitro-substituted analogs in show enhanced electron-withdrawing effects, which may alter redox properties .
- Mechanistic Studies : Use fluorescence quenching or ESR to probe reactive oxygen species (ROS) generation in antioxidant assays .
Methodological Considerations for Experimental Design
Q. What strategies mitigate challenges in synthesizing this compound derivatives with high regioselectivity?
- Methodological Answer :
- Protecting Groups : Temporarily protect one amine group (e.g., with Boc anhydride) to direct substitution to the desired position .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- Kinetic Control : Optimize temperature (e.g., low temps favor kinetic products) and monitor reaction progress in real-time via in-situ FTIR .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times with standards.
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 155.1184 for C₉H₁₄N₂).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) should show a sharp melting point (~175–180°C, if crystalline) without decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
